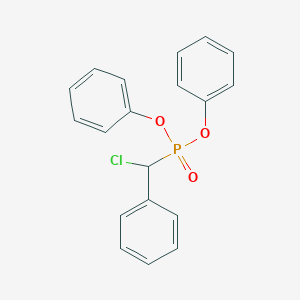

Diphenyl alpha-Chlorobenzylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126664. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[chloro(diphenoxyphosphoryl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClO3P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRZPFCYQMGZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298871 | |

| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58263-67-5 | |

| Record name | NSC126664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl alpha-Chlorobenzylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of Diphenyl α-Chlorobenzylphosphonate from its α-Hydroxy Precursor

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

α-Halophosphonates are a class of organophosphorus compounds of significant interest due to their utility as versatile intermediates in organic synthesis, enabling the formation of various other functionalized phosphonates, including α-aminophosphonates and phosphonate-containing heterocycles. This guide provides a comprehensive, in-depth technical overview of a reliable two-step synthesis for diphenyl α-chlorobenzylphosphonate. The synthesis begins with the formation of a precursor, diphenyl α-hydroxybenzylphosphonate, via a base-catalyzed Pudovik reaction. This intermediate is then converted to the target α-chloro derivative using thionyl chloride. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols with causal explanations for procedural choices, summarizes key analytical data, and outlines critical safety considerations.

Part 1: Synthesis of the α-Hydroxyphosphonate Precursor

Principle & Mechanism: The Pudovik Reaction

The Pudovik reaction involves the nucleophilic addition of a P-H bond from a hydrophosphoryl compound, such as diphenyl phosphite, across the carbonyl double bond of an aldehyde or ketone.[2][4] The reaction is typically facilitated by a base, which serves to deprotonate the phosphite, generating a highly nucleophilic phosphite anion.[4]

Causality of Reagent Choice:

-

Diphenyl Phosphite: The P-H bond is sufficiently acidic to be deprotonated by a mild base. The phenyl esters provide good stability and are common in phosphonate chemistry.

-

Benzaldehyde: As the electrophile, its carbonyl carbon is susceptible to nucleophilic attack.

-

Triethylamine (TEA): A common, non-nucleophilic organic base that is strong enough to deprotonate the diphenyl phosphite but mild enough to prevent side reactions.[3] Its hydrochloride salt, formed during the reaction, is often insoluble in the reaction medium, simplifying work-up.

The mechanism proceeds as follows:

-

Triethylamine deprotonates diphenyl phosphite to form a phosphite anion.

-

The nucleophilic phosphorus atom attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral alkoxide intermediate.

-

The alkoxide is protonated, typically by the triethylammonium cation formed in the first step, to yield the final diphenyl α-hydroxybenzylphosphonate product.

Caption: Mechanism of the base-catalyzed Pudovik reaction.

Experimental Protocol: Diphenyl α-Hydroxybenzylphosphonate

This protocol is designed as a self-validating system, where the successful isolation of a crystalline solid with the expected properties confirms the reaction's success.

Materials & Reagents:

-

Diphenyl phosphite

-

Benzaldehyde (freshly distilled to remove benzoic acid)

-

Triethylamine (TEA)

-

Anhydrous Toluene

-

Hexane

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add diphenyl phosphite (1.0 eq).

-

Dissolve the phosphite in anhydrous toluene (approx. 2 M concentration).

-

Add freshly distilled benzaldehyde (1.05 eq) to the solution.

-

Add triethylamine (0.1 eq) dropwise to the stirring solution. The addition of a base is crucial to catalyze the reaction.[3] A slight exotherm may be observed.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Progress can be monitored by TLC or ³¹P NMR spectroscopy (disappearance of the diphenyl phosphite signal).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure until the product begins to precipitate.

-

Add hexane as an anti-solvent to induce further crystallization. The use of a non-polar solvent like hexane is effective for precipitating the more polar product.

-

Isolate the white crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum.

Validation: The formation of a white solid with a sharp melting point and characteristic NMR signals validates the synthesis of the precursor.

Part 2: Chlorination of α-Hydroxyphosphonate

The conversion of the stable α-hydroxyphosphonate to the more reactive α-chlorophosphonate is achieved by replacing the hydroxyl group with a chlorine atom. Thionyl chloride is an exceptionally effective reagent for this transformation.

Principle & Mechanism: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂) converts alcohols to alkyl chlorides.[5] The reaction is highly favorable due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the equilibrium towards the products.[5]

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): It is a powerful and efficient chlorinating agent for alcohols. The reaction mechanism minimizes rearrangement possibilities, and the gaseous nature of the byproducts simplifies purification.[5]

-

Pyridine (optional catalyst): A small amount of pyridine can be used to catalyze the reaction and neutralize the HCl generated.

The mechanism involves two key stages:

-

The alcohol (α-hydroxyphosphonate) attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated chlorosulfite ester intermediate.

-

The displaced chloride ion then acts as a nucleophile, attacking the α-carbon in an Sₙ2 reaction. This results in the inversion of stereochemistry if the carbon is a chiral center. The leaving group decomposes into SO₂ and another chloride ion. The formation of the strong P=O bond is a significant driving force for this and similar reactions.[6]

Caption: Mechanism for the chlorination of an α-hydroxyphosphonate.

An alternative method for this conversion is the Appel reaction, which utilizes triphenylphosphine and carbon tetrachloride.[6][7] While effective, it produces a stoichiometric amount of triphenylphosphine oxide, which can sometimes complicate purification.

Experimental Protocol: Diphenyl α-Chlorobenzylphosphonate

CRITICAL SAFETY NOTE: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8][9][10] This entire procedure MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, and lab coat).[8][10]

Materials & Reagents:

-

Diphenyl α-hydroxybenzylphosphonate

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve diphenyl α-hydroxybenzylphosphonate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction between the alcohol and thionyl chloride and to minimize potential side reactions.

-

Add thionyl chloride (1.2 - 1.5 eq) dropwise via a syringe to the stirring solution over 15-20 minutes. Vigorous gas evolution (SO₂ and HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until gas evolution ceases.

-

Work-up: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride. The reaction with water is violent and produces acidic gases.

-

Transfer the mixture to a separatory funnel. Add more DCM if necessary.

-

Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize HCl), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to afford pure diphenyl α-chlorobenzylphosphonate as a white solid.

Validation: The final product's identity and purity are confirmed by comparing its melting point and NMR spectra to literature values.[11]

Part 3: Workflow and Data Summary

Overall Experimental Workflow

Caption: High-level workflow for the two-step synthesis.

Quantitative Data Summary

| Parameter | Diphenyl α-Hydroxybenzylphosphonate | Diphenyl α-Chlorobenzylphosphonate |

| Molecular Formula | C₁₉H₁₇O₄P | C₁₉H₁₆ClO₃P |

| Molecular Weight | 340.31 g/mol | 358.76 g/mol |

| Typical Yield | > 85% | > 80% |

| Appearance | White Crystalline Solid | White to Off-White Solid |

| Melting Point | Varies with purity | 80-84 °C[11] |

| Key ³¹P NMR Signal | Approx. δ 15-20 ppm (in CDCl₃) | Approx. δ 25-30 ppm (in CDCl₃) |

Part 4: Critical Safety Considerations

Professional laboratory safety practices are paramount for the procedures described herein. The primary hazard is associated with the use of thionyl chloride.

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive to skin, eyes, and mucous membranes.[10] Toxic if inhaled, causing respiratory irritation and potentially fatal pulmonary edema.[9][10][12] Reacts violently with water and moisture, releasing corrosive and toxic gases (HCl, SO₂).[10]

-

Handling: Always handle in a certified chemical fume hood.[8] Wear appropriate PPE, including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat.[8][9][10] Ensure an eyewash station and safety shower are immediately accessible.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, separate from water and incompatible materials.[9]

-

Spills & Waste: Neutralize small spills with an inert absorbent material (e.g., vermiculite or sand). Do not use water.[9][12] Dispose of waste as hazardous chemical waste according to institutional and local regulations.

-

References

-

New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thionyl Chloride. NJ.gov. [Link]

-

Grokipedia. Pudovik reaction. [Link]

-

Lanxess. Product Safety Assessment: Thionyl chloride. Lanxess.com. [Link]

-

Bálint, E., et al. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. Royal Society of Chemistry. [Link]

-

International Programme on Chemical Safety. ICSC 1409 - Thionyl Chloride. Inchem.org. [Link]

-

Keglevich, G., et al. (2020). The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. MDPI. [Link]

-

Wikipedia. Pudovik reaction. [Link]

-

Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Organic Chemistry Portal. [Link]

-

Nagy, D. I., et al. (2021). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. ACS Publications. [Link]

-

To, C., et al. (2023). Continuous Flow Optimisation of the Pudovik Reaction and 2 phospha-Brook Rearrangement Using DBN. MDPI. [Link]

-

Bálint, E., et al. (2019). Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphinate Starting P-Reagent. MDPI. [Link]

-

Bálint, E., et al. (2018). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. National Institutes of Health. [Link]

-

Consiglio, G., et al. (1998). SYNTHESIS AND NMR CHARACTERIZATION OF DIPHENYL α-(BENZYLOXYCARBONYLAMINO)-BENZYL-PHOSPHONATES AND DIPHENYL 1-(BENZYLOXYCARBONYLAMINO)-ALKYL PHOSPHONATES. Sci-Hub. [Link]

-

Wikipedia. Appel reaction. [Link]

-

Aly, A. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S-Containing Amines and Their Cytotoxicity Evaluation. ScienceOpen. [Link]

-

Keglevich, G. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. MDPI. [Link]

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

NROChemistry. Appel Reaction: Mechanism & Examples. [Link]

-

Kovács, T., et al. (2018). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. National Institutes of Health. [Link]

-

Denton, R. M., et al. (2011). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. Royal Society of Chemistry. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Bass, R. J., et al. (1985). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. [Link]

- U.S. Patent No. US20080228016A1. (2008). Method for Chlorinating Alcohols.

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates | MDPI [mdpi.com]

- 3. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction [organic-chemistry.org]

- 8. nj.gov [nj.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. lanxess.com [lanxess.com]

- 11. Diphenyl alpha-Chlorobenzylphosphonate | 58263-67-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to the Physicochemical Properties of Diphenyl alpha-Chlorobenzylphosphonate

Introduction

Diphenyl alpha-Chlorobenzylphosphonate is an organophosphorus compound of interest to researchers in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive alpha-chloro group and phenyl esters, suggests its potential as a versatile synthetic intermediate. This guide provides a comprehensive overview of its known physicochemical properties, a proposed synthetic route, and a prospective analysis of its applications in medicinal chemistry, grounded in the established reactivity of related compounds.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in research. While comprehensive experimental data is not extensively available in the public domain, the following table summarizes the known properties, primarily sourced from commercial suppliers.

| Property | Value | Source(s) |

| CAS Number | 58263-67-5 | [1][2][3] |

| Molecular Formula | C₁₉H₁₆ClO₃P | [3] |

| Molecular Weight | 358.76 g/mol | [3] |

| Appearance | White to almost white powder or crystal | [2] |

| Purity | >98.0% (by HPLC) | [2] |

| Melting Point | 80.0 to 84.0 °C | [2] |

| Boiling Point | 210 °C at 2 mmHg | [4] |

| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure. | |

| Stability | Stable under recommended storage conditions. The C-P bond provides resistance to hydrolysis and enzymatic degradation. However, phosphonate esters can be susceptible to hydrolysis under acidic or basic conditions.[2] |

Proposed Synthesis

A prevalent method for the synthesis of α-chloro phosphonates involves the chlorination of the corresponding α-hydroxyphosphonates. This approach is favored for its relatively mild conditions and the availability of the precursor.

Conceptual Workflow for Synthesis

Sources

Diphenyl alpha-Chlorobenzylphosphonate CAS number 58263-67-5

An In-depth Technical Guide to Diphenyl alpha-Chlorobenzylphosphonate (CAS: 58263-67-5)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 58263-67-5), an organophosphorus compound of significant interest in synthetic chemistry. As a versatile intermediate, its utility spans the development of novel pharmaceuticals and agrochemicals, primarily owing to its reactive α-chloro group and its role as a precursor in carbon-carbon bond-forming reactions.[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its key chemical reactivities and applications, and provides a thorough toxicological profile and essential safety protocols. The guide is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a deep and actionable understanding for laboratory application.

Physicochemical and Structural Characteristics

This compound is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenoxy groups, an oxygen atom, and a chloro(phenyl)methyl moiety.[1] This structure imparts a notable electrophilic character at the benzylic carbon, which is central to its reactivity.[1] The compound typically presents as a white to off-white crystalline solid.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58263-67-5 | [1][3][4][5] |

| Molecular Formula | C₁₉H₁₆ClO₃P | [1][3][4] |

| Molecular Weight | 358.76 g/mol | [1][4][5] |

| Appearance | White to Almost white powder/crystal | [1][2] |

| Boiling Point | 210°C at 2 mmHg | [4] |

| Density | 1.286 g/cm³ | [3][6] |

| Purity | >98.0% (HPLC) | [2][4] |

| Synonyms | Diphenyl [chloro(phenyl)methyl]phosphonate, α-Chlorobenzylphosphonic Acid Diphenyl Ester | [2][3][4] |

Synthesis Pathway and Mechanistic Considerations

The synthesis of α-halophosphonates is a well-established field in organophosphorus chemistry. A robust and logical pathway to this compound involves a two-step process starting from readily available precursors. The causality for this approach lies in its efficiency and the high atom economy of the initial bond-forming reaction.[7]

Step 1: Synthesis of Diphenyl alpha-Hydroxybenzylphosphonate (Pudovik Reaction)

The foundational step is the creation of the P-C bond via the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde.[7][8] In this case, diphenyl phosphite reacts with benzaldehyde. This reaction is typically catalyzed by a base, which deprotonates the phosphite to generate a highly nucleophilic phosphorus species that subsequently attacks the electrophilic carbonyl carbon of benzaldehyde.

Step 2: Chlorination of the α-Hydroxyphosphonate

The intermediate α-hydroxyphosphonate is then converted to the target α-chlorophosphonate. The hydroxyl group at the α-carbon can be readily substituted by a chlorine atom using standard chlorinating agents.[7] Thionyl chloride (SOCl₂) is a common and effective choice for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification. Phosphorus pentachloride (PCl₅) is another viable reagent for this conversion.[9]

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

-

Part A: Synthesis of Diphenyl alpha-Hydroxybenzylphosphonate

-

To a round-bottom flask under an inert atmosphere (N₂), add equimolar amounts of benzaldehyde and diphenyl phosphite in a suitable anhydrous solvent (e.g., toluene).

-

Cool the mixture in an ice bath (0°C).

-

Add a catalytic amount of a base (e.g., triethylamine) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or HPLC indicates consumption of starting materials.

-

Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxyphosphonate, which can be purified by recrystallization.

-

-

Part B: Synthesis of this compound

-

Dissolve the purified Diphenyl alpha-Hydroxybenzylphosphonate from Part A in an anhydrous solvent (e.g., dichloromethane) in a flask equipped with a reflux condenser and a gas outlet trap (for HCl and SO₂).

-

Slowly add a slight excess (e.g., 1.1 equivalents) of thionyl chloride to the solution at 0°C.

-

After the addition is complete, allow the mixture to stir at room temperature, then gently reflux for 2-4 hours, monitoring the reaction by TLC/HPLC.

-

Cool the reaction mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

-

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its function as a reactive intermediate. Its chemical behavior is dominated by the electrophilic benzylic carbon and the phosphonate moiety.

Nucleophilic Substitution

The chloro group is a good leaving group, making the compound susceptible to Sₙ1 or Sₙ2 type nucleophilic substitution reactions.[1][8] This allows for the introduction of a wide variety of functional groups (e.g., azides, amines, alkoxides) at the benzylic position, providing access to a diverse library of α-substituted phosphonates, which are valuable scaffolds in medicinal chemistry.

Horner-Wadsworth-Emmons (HWE) Reagent

While not a classical HWE reagent (which are typically α-phosphonate esters with an adjacent deprotonatable hydrogen), its derivatives are. It serves as a precursor to phosphonate ylides. Treatment with a strong base can lead to elimination or substitution, but more commonly, it is used to synthesize other phosphonates that then participate in olefination reactions. For instance, substitution of the chloride with another group that can stabilize a carbanion allows for subsequent deprotonation and reaction with carbonyls to form alkenes. This application is crucial for carbon-carbon bond formation.[10]

Caption: Application as a precursor for Horner-Wadsworth-Emmons reagents.

Toxicological Profile and Safety

As an organophosphorus compound, this compound must be handled with the assumption of significant toxicity, characteristic of its chemical class.[11][12][13]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for most organophosphorus compounds is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[11][12][14]

-

Normal Function: AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in synaptic clefts, terminating the nerve signal.

-

Inhibition: Organophosphates act as "pseudo-substrates" and phosphorylate a serine residue in the active site of AChE.[11]

-

Consequence: This forms a stable, covalent bond that inactivates the enzyme. The inactivation leads to the accumulation of acetylcholine in synapses.[11][14]

-

Clinical Manifestation: The resulting overstimulation of cholinergic receptors (muscarinic and nicotinic) throughout the central and peripheral nervous systems leads to a toxic state known as a "cholinergic crisis," with symptoms ranging from muscle weakness and paralysis to respiratory failure.[11][15]

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by organophosphates.

Hazard Information and Safe Handling Protocols

Strict adherence to safety protocols is mandatory when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

| Hazard | H315 | Causes skin irritation. | [2] |

| Hazard | H319 | Causes serious eye irritation. | [2] |

| Precaution | P264 | Wash skin thoroughly after handling. | [2][16] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [16] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water. | [2][16] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][16] |

| Precaution | P332+P313 | If skin irritation occurs: Get medical advice/attention. | [2] |

| Precaution | P337+P313 | If eye irritation persists: Get medical advice/attention. | [2] |

Protocol for Safe Handling and Personal Protective Equipment (PPE)

This protocol is a self-validating system designed to minimize exposure risk.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[17]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.

-

Body Protection: Wear a flame-resistant laboratory coat, fully fastened. Ensure clothing fully covers all exposed skin.

-

-

Procedural Handling:

-

Avoid generating dust when handling the solid.

-

Do not eat, drink, or smoke in the laboratory.[18]

-

Keep the container tightly closed when not in use and store in a dry, well-ventilated, and locked area.[17]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[17]

-

First Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16][17]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][16]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and call a poison control center.[17][18]

References

- BenchChem. (n.d.). An In-depth Technical Guide on the Toxicological Properties of Organophosphorus Compounds.

- Request PDF. (n.d.). Basic and Clinical Toxicology of Organophosphorus Compounds.

- CDC Stacks. (1985). Biochemical toxicology of organophosphorus compounds.

- Medscape. (2023). Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology.

- CymitQuimica. (n.d.). CAS 58263-67-5: diphenyl [chloro(phenyl)methyl]phosphonate.

- MDPI. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition.

- ChemNet. (n.d.). 58263-67-5 diphenyl [chloro(phenyl)methyl]phosphonate - CAS Database.

- GuideChem. (n.d.). CAS#:58263-67-5.

- Labsolu. (n.d.). Diphenyl α-Chlorobenzylphosphonate.

- National Institutes of Health. (n.d.). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity - PMC.

- BLD Pharm. (n.d.). 58263-67-5|Diphenyl (chloro(phenyl)methyl)phosphonate.

- Arctom. (n.d.). CAS NO. 58263-67-5 | Diphenyl α-Chlorobenzylphosphonate.

- PubChem. (n.d.). Diphenyl 4-Bromo-alpha-chlorobenzylphosphonate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 58263-67-5.

- ACS Publications. (2024). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions.

- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 58263-67-5.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Synthesis and characterization of α‐aminophosphonates.

- PubChem. (n.d.). Diphenyl chlorophosphite.

- ResearchGate. (n.d.). Coupling of benzaldehyde and aniline with diethyl phosphite under different condition.

- PubChem. (n.d.). Diphenyl chlorophosphate.

- National Institutes of Health. (2018). Synthesis and Reactions of α-Hydroxyphosphonates - PMC.

- ResearchGate. (2018). Synthesis and Reactions of α-Hydroxyphosphonates.

- ResearchGate. (2025). The Triphenyl Phosphite—Chlorine Reagent in the Synthesis of Pyrroles from N-Allylamides | Request PDF.

- ResearchGate. (2025). (PDF) Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite.

- Pestoff. (n.d.). Safety Data Sheet Alphachloralose Powder.

- Wikipedia. (n.d.). Phosphorus pentachloride.

Sources

- 1. CAS 58263-67-5: diphenyl [chloro(phenyl)methyl]phosphonate [cymitquimica.com]

- 2. This compound | 58263-67-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 58263-67-5 diphenyl [chloro(phenyl)methyl]phosphonate diphenyl [chloro(phenyl)methyl]phosphonate - CAS Database [chemnet.com]

- 4. labsolu.ca [labsolu.ca]

- 5. bldpharm.com [bldpharm.com]

- 6. CAS#:58263-67-5 | [(chloro-phenyl-methyl)-phenoxy-phosphoryl]oxybenzene | Chemsrc [chemsrc.com]

- 7. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 10. This compound | 58263-67-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. mdpi.com [mdpi.com]

- 15. emedicine.medscape.com [emedicine.medscape.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. pestoff.co.nz [pestoff.co.nz]

Spectral Characterization of Diphenyl alpha-Chlorobenzylphosphonate: A Technical Guide

Introduction

Diphenyl alpha-Chlorobenzylphosphonate is a member of the organophosphorus ester family, a class of compounds with significant applications in organic synthesis and materials science. A thorough understanding of its spectral properties is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical transformations. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights presented herein are geared towards researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven interpretations.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₁₉H₁₆ClO₃P and a molecular weight of 358.76 g/mol , forms the basis for interpreting its spectral data.[1] The molecule features a central phosphorus atom double-bonded to an oxygen and single-bonded to two phenoxy groups and an alpha-chlorobenzyl group. This arrangement of aromatic rings and electrophilic centers dictates the distinct spectroscopic signatures discussed in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra of organophosphorus compounds is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

³¹P NMR: Acquire the phosphorus spectrum, typically with proton decoupling to simplify the spectrum to a single peak.[2] A wide spectral width is often used for ³¹P NMR due to the large chemical shift range of phosphorus compounds.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

-

Aromatic Protons (C₆H₅-O-P and C₆H₅-CH): The ten protons of the two phenoxy groups and the five protons of the benzyl group are expected to resonate in the aromatic region, typically between δ 7.0-8.0 ppm . Due to the electronic effects of the phosphate and chloro-substituted benzyl groups, this region will likely exhibit complex multiplets.

-

Methine Proton (P-CH(Cl)-Ph): The single proton on the carbon adjacent to the phosphorus and chlorine atoms is expected to be significantly deshielded and will likely appear as a doublet due to coupling with the ³¹P nucleus. The chemical shift is predicted to be in the range of δ 5.5-6.5 ppm , with a characteristic coupling constant (JP-H) of approximately 15-25 Hz.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show the following key resonances:

-

Aromatic Carbons: The carbons of the three phenyl rings will appear in the range of δ 120-150 ppm . The carbons directly attached to oxygen (C-O) will be downfield, likely around δ 150 ppm , and may show coupling to the phosphorus atom. The ipso-carbon of the benzyl group will also be in this region.

-

Methine Carbon (P-CH(Cl)-Ph): This carbon is expected to be significantly deshielded due to the attached chlorine, phosphorus, and phenyl groups. Its resonance is predicted to be in the range of δ 70-85 ppm and will appear as a doublet due to one-bond coupling with the ³¹P nucleus (¹JP-C).

³¹P NMR Spectral Data

The proton-decoupled ³¹P NMR spectrum is the most definitive for characterizing organophosphorus compounds.[3]

-

Chemical Shift: For phosphonates of this type, a single resonance is expected. The chemical shift for pentavalent phosphorus in phosphonates typically falls within the range of δ 0 to +30 ppm (relative to 85% H₃PO₄). The specific chemical environment in this compound would likely place the signal in the lower end of this range.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.0 - 8.0 | m | - | Aromatic Protons |

| ¹H | 5.5 - 6.5 | d | JP-H ≈ 15-25 | P-CH (Cl)-Ph |

| ¹³C | 120 - 150 | m | - | Aromatic Carbons |

| ¹³C | 70 - 85 | d | ¹JP-C | P-C H(Cl)-Ph |

| ³¹P | 0 - 30 | s | - | P=O |

Table 1: Predicted NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several strong absorption bands.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands

The following table summarizes the expected characteristic absorption frequencies for this compound, based on general data for organophosphorus compounds.[4]

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3050 - 3100 | C-H stretch (aromatic) | Medium |

| 1450 - 1600 | C=C stretch (aromatic ring) | Medium-Strong |

| 1200 - 1300 | P=O stretch (phosphoryl) | Very Strong |

| 950 - 1100 | P-O-C stretch (aryl) | Strong |

| 700 - 800 | C-Cl stretch | Medium-Strong |

Table 2: Predicted Characteristic IR Absorption Bands.

The most prominent and diagnostic peak in the IR spectrum will be the very strong P=O stretching vibration. The exact position of this band can be influenced by the electronegativity of the substituents on the phosphorus atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of compound, often in positive ion mode. Electron Ionization (EI) can also be used if the compound is sufficiently volatile and thermally stable.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

-

Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways.

Fragmentation Pattern (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. The fragmentation of organophosphorus esters often involves the cleavage of the ester and substituent bonds.[5]

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

-

[M]⁺˙ and [M+2]⁺˙: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with the [M+2] peak being approximately one-third the intensity of the [M] peak.

-

Loss of Cl: A fragment corresponding to the loss of a chlorine radical (m/z = M - 35) is highly probable.

-

Loss of a Phenoxy Radical: Cleavage of a P-OPh bond would result in a fragment at m/z = M - 93.

-

Cleavage of the C-P Bond: Fission of the bond between the phosphorus and the benzyl carbon would lead to characteristic ions.

-

Rearrangement Reactions: McLafferty-type rearrangements are also possible, depending on the ionization method and energy.[6]

| m/z (Predicted) | Proposed Fragment |

| 358/360 | [C₁₉H₁₆ClO₃P]⁺˙ (Molecular Ion) |

| 323 | [C₁₉H₁₆O₃P]⁺ |

| 265/267 | [C₁₃H₁₁ClO₂P]⁺ |

| 249 | [C₁₂H₁₀O₃P]⁺ |

| 233 | [(C₆H₅O)₂PO]⁺ |

| 125/127 | [C₇H₆Cl]⁺ |

| 94 | [C₆H₅OH]⁺˙ |

| 77 | [C₆H₅]⁺ |

Table 3: Predicted Key Mass Fragments for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectral data for this compound. While experimental spectra for this specific compound are not widely published, the predictions based on the known spectroscopy of analogous organophosphorus compounds offer a robust framework for its characterization. The detailed protocols and interpreted spectral features presented herein serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this and related compounds. The synergistic use of these three spectroscopic techniques provides a powerful and self-validating system for the unambiguous identification and structural elucidation of this compound.

References

-

Horton, C. A., & White, J. C. (1961). INFRARED SPECTRA OF SOME ORGANOPHOSPHORUS EXTRACTANTS. Talanta, 7(3-4), I-II. [Link]

-

University of Strathclyde. (n.d.). 31 Phosphorus NMR. Retrieved January 15, 2026, from [Link]

-

Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 702. [Link]

-

Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved January 15, 2026, from [Link]

-

CP Lab Safety. (n.d.). Diphenyl a-Chlorobenzylphosphonate, min 98% (HPLC)(T), 1 gram. Retrieved January 15, 2026, from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of Diphenyl alpha-Chlorobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl alpha-chlorobenzylphosphonate is an organophosphorus compound with significant potential in various chemical and biomedical research areas. A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its reactivity, biological activity, and for the rational design of novel derivatives. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon foundational principles of stereochemistry, data from analogous crystal structures, and established spectroscopic and computational methodologies.

Introduction: The Significance of Stereochemistry in Phosphonates

Organophosphorus compounds, particularly phosphonates, represent a versatile class of molecules with wide-ranging applications, from medicinal chemistry to materials science.[1][2] The phosphorus center in these molecules can be a source of chirality, leading to stereoisomers with potentially distinct biological activities and chemical properties.[1][3] The spatial arrangement of substituents around the phosphorus atom and the rotational freedom of associated chemical bonds dictate the molecule's overall conformation, which in turn governs its interactions with biological targets and its reaction pathways.

This compound possesses a chiral carbon alpha to the phosphorus atom, further contributing to its stereochemical complexity. The presence of bulky phenyl groups on both the phosphonate and benzyl moieties introduces significant steric hindrance, which is expected to play a crucial role in defining the preferred conformational states of the molecule.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenoxy groups and an alpha-chlorobenzyl group.

Core Structural Parameters

While a crystal structure for this compound is not publicly available, we can infer key structural parameters from closely related compounds, such as mesylated α-hydroxy-benzylphosphonates whose crystal structures have been determined.[4]

| Parameter | Expected Value Range | Influencing Factors |

| P=O Bond Length | 1.45 - 1.48 Å | Electronegativity of substituents, hydrogen bonding |

| P-O (phenoxy) Bond Length | 1.58 - 1.62 Å | Nature of the aryl group |

| P-C Bond Length | 1.80 - 1.85 Å | Hybridization of the carbon atom |

| O-P-O Bond Angle | 98 - 108° | Steric hindrance between the phenoxy groups |

| O=P-C Bond Angle | 110 - 118° | Steric bulk of the alpha-chlorobenzyl group |

| O-P-C Bond Angle | 105 - 112° | Rotational conformation of the substituents |

Table 1: Predicted core structural parameters for this compound based on analogous compounds.

The phosphorus atom is expected to adopt a distorted tetrahedral geometry. The bulky phenyl groups will likely influence the bond angles around the phosphorus, potentially leading to deviations from ideal tetrahedral geometry.

Conformational Landscape: A Complex Interplay of Forces

The conformational flexibility of this compound arises from the rotation around several single bonds. The most significant of these are the P-C bond, the Cα-C(phenyl) bond, and the P-O bonds of the phenoxy groups.

Figure 1: Key rotational bonds and influencing factors determining the conformation of this compound.

The interplay of steric hindrance between the bulky phenyl groups, dipole-dipole interactions involving the P=O and C-Cl bonds, and potential π-π stacking interactions between the aromatic rings will govern the relative energies of different conformers. It is hypothesized that the molecule will adopt a conformation that minimizes these steric clashes and maximizes stabilizing interactions.

Experimental Approaches for Conformational Analysis

A definitive understanding of the conformational preferences of this compound requires experimental validation.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Protocol for Crystal Growth:

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) and solvent mixtures.

-

Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent system at a slightly elevated temperature. Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling: Slowly cool a saturated solution from a higher temperature to a lower temperature.

Once suitable crystals are obtained, X-ray diffraction analysis will provide detailed information on bond lengths, bond angles, and the torsional angles that define the solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Key NMR Experiments:

-

¹H and ¹³C NMR: Chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, providing insights into the time-averaged conformation.

-

³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment and the geometry of its substituents.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing crucial distance constraints for determining the relative orientation of different parts of the molecule.

Computational Modeling: A Predictive Approach

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to explore the conformational landscape of this compound.

Density Functional Theory (DFT) Calculations

DFT methods offer a good balance of accuracy and computational cost for studying the geometries and relative energies of different conformers.[5][6]

Computational Workflow:

Figure 2: A typical workflow for the computational conformational analysis of this compound.

This workflow allows for the identification of the lowest energy conformers and the determination of their relative populations at a given temperature.

Conclusion and Future Directions

The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects. While a definitive experimental structure is yet to be reported, a combination of data from analogous compounds, spectroscopic techniques, and computational modeling can provide a robust understanding of its three-dimensional nature. Future work should focus on obtaining a single-crystal X-ray structure to validate the predicted conformations and to provide a solid foundation for further structure-activity relationship studies and the design of novel phosphonate-based compounds.

References

-

M. D. P. I. (MDPI). (n.d.). Stereoselective Syntheses of Organophosphorus Compounds. Retrieved from [Link]

-

PubMed. (n.d.). A new computational model for the prediction of toxicity of phosphonate derivatives using QSPR. Retrieved from [Link]

-

RSC Publishing. (2021, February 18). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Retrieved from [Link]

-

Keglevich, G., et al. (n.d.). Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]

- 3. Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00124H [pubs.rsc.org]

- 4. Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new computational model for the prediction of toxicity of phosphonate derivatives using QSPR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of the P-Cl bond in alpha-chlorobenzylphosphonates

An In-Depth Technical Guide to the Reactivity of the P-Cl Bond in α-Chlorobenzylphosphonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Chlorobenzylphosphonates are a class of organophosphorus compounds distinguished by the presence of a highly reactive phosphorus-chlorine (P-Cl) bond. This functional group, a phosphonyl chloride, renders the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility as versatile synthetic intermediates, particularly in the construction of α-aminophosphonates, which are potent mimics of α-amino acids with significant therapeutic potential.[1][2] This technical guide provides a detailed exploration of the mechanistic underpinnings of P-Cl bond reactivity, factors influencing reaction outcomes, field-proven experimental protocols, and the strategic application of these compounds in medicinal chemistry.

The Electrophilic Heart: Understanding the P-Cl Bond

The defining feature of α-chlorobenzylphosphonates is the phosphonyl chloride moiety (-P(O)Cl). The phosphorus atom in this group is pentavalent and bonded to a doubly bonded oxygen, a chlorine atom, an ester or other alkoxy/aryloxy group, and the α-chlorobenzyl carbon. The high electronegativity of both the phosphoryl oxygen and the chlorine atom creates a strong dipole, rendering the phosphorus atom electron-deficient and thus a potent electrophile. This inherent electrophilicity is the primary driver for the reactions discussed herein.

The central theme of P-Cl bond reactivity is nucleophilic substitution at the phosphorus center. This transformation allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse molecular scaffolds.

Core Reaction Mechanism: Nucleophilic Substitution at Phosphorus

Nucleophilic substitution at a pentavalent P=O center is a well-studied area of physical organic chemistry.[3][4] The reaction of an α-chlorobenzylphosphonate with a nucleophile (Nu:) proceeds primarily via a bimolecular pathway, which can be described by two closely related mechanisms: a concerted SN2-like process or a stepwise addition-elimination pathway.[3][5]

-

Concerted SN2(P) Mechanism: In this pathway, the nucleophile attacks the phosphorus atom from the backside relative to the chloride leaving group. Bond formation and bond cleavage occur simultaneously within a single, pentacoordinate trigonal bipyramidal transition state.[5] This mechanism is favored for good leaving groups like chloride and with less basic nucleophiles.[3]

-

Stepwise (Addition-Elimination) Mechanism: This route involves the initial formation of a discrete trigonal bipyramidal pentacoordinate (TBP-5C) intermediate.[3][4] This intermediate is typically short-lived and subsequently collapses by expelling the chloride leaving group to form the final product. This pathway is more likely with highly basic nucleophiles.[3]

For most practical applications involving amines or alcohols as nucleophiles with a chloridate leaving group, the distinction is subtle, but both pathways result in a net inversion of stereochemistry at a chiral phosphorus center.[5]

Caption: Generalized mechanism for nucleophilic substitution at the P-Cl bond.

Key Synthetic Transformations

The electrophilic nature of the P-Cl bond allows for a variety of crucial synthetic transformations.

Synthesis of Phosphonamidates (P-N Bond Formation)

The most prominent reaction of α-chlorobenzylphosphonates is their conversion to phosphonamidates via reaction with primary or secondary amines.[6] This reaction is a cornerstone for the synthesis of phosphonopeptides, where the phosphonamidate linkage serves as a stable mimic of the peptide bond.[7] The reaction proceeds readily, typically in the presence of a tertiary amine base (e.g., triethylamine) to act as a scavenger for the hydrogen chloride (HCl) byproduct.[7]

Synthesis of Mixed Phosphate Esters (P-O Bond Formation)

Alcohols and phenols react as oxygen nucleophiles with the P-Cl bond to furnish new phosphate esters.[8] This reaction is often performed in the presence of a non-nucleophilic base like pyridine, which serves both as a catalyst and an HCl scavenger. This allows for the synthesis of asymmetric phosphonates with distinct ester functionalities.

Hydrolysis to Phosphonic Acids

In the presence of water, the P-Cl bond is readily hydrolyzed. This reaction proceeds sequentially, often through phosphorodichloridic acid intermediates, to ultimately yield the corresponding phosphonic acid and HCl.[8][9] While often an undesirable side reaction requiring anhydrous conditions for other transformations, controlled hydrolysis is a straightforward method for accessing the free phosphonic acid, a key functional group for mimicking amino acids in drug design.[10]

Experimental Protocol: Synthesis of an α-Aminophosphonate Precursor

This section provides a representative, self-validating protocol for the synthesis of a phosphonamidate, a direct precursor to an α-aminophosphonate derivative.

Objective: To synthesize Ethyl (amino(phenyl)methyl)(ethoxy)phosphono-L-alaninate by reacting Ethyl (chloro(phenyl)methyl)phosphonochloridate with L-alanine ethyl ester.

Materials & Reagents

| Reagent | M.W. | Quantity | Moles | Notes |

| Ethyl (chloro(phenyl)methyl)phosphonochloridate | 255.08 | 2.55 g | 10.0 | Starting material, handle in fume hood |

| L-Alanine ethyl ester hydrochloride | 153.61 | 1.54 g | 10.0 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 2.8 mL | 20.0 | Base, dried over KOH |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous solvent |

| Saturated aq. NaHCO₃ | - | 30 mL | - | For aqueous workup |

| Brine | - | 30 mL | - | For aqueous workup |

| Anhydrous MgSO₄ | - | ~5 g | - | Drying agent |

Step-by-Step Methodology

-

System Preparation: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Dissolution: To the flask, add L-alanine ethyl ester hydrochloride (1.54 g, 10.0 mmol) and anhydrous DCM (30 mL). Cool the resulting slurry to 0 °C in an ice-water bath.

-

Base Addition: Slowly add triethylamine (2.8 mL, 20.0 mmol) to the slurry via syringe. The first equivalent neutralizes the hydrochloride salt, and the second will scavenge the HCl produced during the reaction. Stir for 15 minutes at 0 °C.

-

Phosphonyl Chloride Addition: Dissolve Ethyl (chloro(phenyl)methyl)phosphonochloridate (2.55 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cold amine solution over 20 minutes using a dropping funnel. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phosphonyl chloride is consumed.

-

Aqueous Workup: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated aq. NaHCO₃ and 30 mL of brine. Self-Validation: The bicarb wash removes any remaining acidic species, ensuring a clean product.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification & Characterization: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure phosphonamidate product. Characterize the final product by ¹H NMR, ³¹P NMR, and Mass Spectrometry to confirm its structure and purity.

Caption: Experimental workflow for phosphonamidate synthesis.

Factors Influencing P-Cl Bond Reactivity

The success and selectivity of these reactions depend on several interrelated factors:

-

Electronic Effects: Electron-withdrawing groups on the benzyl ring can further increase the electrophilicity of the phosphorus atom, potentially accelerating the rate of nucleophilic attack. Conversely, electron-donating groups may slightly decrease reactivity.

-

Steric Hindrance: The rate of reaction is sensitive to steric bulk. Highly hindered nucleophiles (e.g., t-butylamine) or bulky substituents near the phosphorus center will slow the reaction rate compared to less hindered counterparts (e.g., ethylamine).

-

Nucleophile Basicity: As discussed in the mechanism section, the strength of the nucleophile can influence whether the reaction proceeds via a more concerted or stepwise pathway.[3] Stronger bases favor the stepwise mechanism.

-

Solvent: Polar aprotic solvents like dichloromethane, acetonitrile, or THF are commonly used as they can solvate the transition state without competing as a nucleophile.

-

Temperature: Most reactions are initiated at low temperatures (0 °C) to control the initial exotherm and then allowed to proceed at room temperature for completion.

Conclusion and Strategic Outlook

The P-Cl bond in α-chlorobenzylphosphonates is a privileged functional group that serves as a powerful linchpin in synthetic chemistry. Its predictable and high-yield reactivity with a range of nucleophiles provides a robust platform for generating molecular diversity. For drug development professionals, mastering the manipulation of this bond is key to accessing α-aminophosphonates and their derivatives, a class of compounds with proven and continued potential as enzyme inhibitors, haptens, and therapeutic agents.[1][11] Future work in this area will likely focus on developing catalytic, enantioselective methods for these transformations to further enhance their efficiency and applicability in the synthesis of chiral drug candidates.

References

-

A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (n.d.). Scientific & Academic Publishing.

-

A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. (n.d.). SciSpace.

-

Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. (2024). ResearchGate.

-

Nucleophilic substitution at phosphorus: stereochemistry and mechanisms. (2015). ResearchGate.

-

Buck, H. (2019). One-Electron-Addition to Pentavalent Phosphorus with the Phosphorus-Chlorine Bond as Acceptor Introducing a Fundamental Distinction in Substitution Mechanism between SN2(P) and SN2(C). Open Journal of Physical Chemistry, 9, 182-191.

-

Phosphate Transfer Reactions - An Overview. (2022). Chemistry LibreTexts.

-

Synthetic methods of phosphonopeptides. (2020). Encyclopedia.pub.

-

The mechanism of nucleophilic displacements at phosphorus in chloro-substituted methylphosphonate esters: P-O vs P-C bond cleavage: a DFT study. (2010). PubMed.

-

Synthetic Methods of Phosphonopeptides. (2020). MDPI.

-

Hudson, R. F., & Moss, G. (1962). The mechanism of hydrolysis of phosphorochloridates and related compounds. Part IV. Phosphoryl chloride. Journal of the Chemical Society (Resumed), 5157.

-

The Mechanism of Nucleophilic Displacements at Phosphorus in Chloro-Substituted Methylphosphonate Esters: P−O vs P−C Bond Cleavage: A DFT Study. (2010). ACS Publications.

-

Phosphoryl chloride. (n.d.). Wikipedia.

-

Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. (2019). International Journal of Drug Research and Technology.

-

The Last Decade of Optically Active α-Aminophosphonates. (2023). National Institutes of Health (NIH).

-

α-Aminophosphonate analogue derived from 4-Hydroxybenzaldehd. (2022). Drug Design, Development and Therapy.

-

Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (2018). ACS Publications.

-

The Therapeutic Arsenal of Aminophosphonates: A Technical Guide for Drug Development. (n.d.). BenchChem.

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). National Institutes of Health (NIH).

Sources

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]

- 4. scispace.com [scispace.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Electrophilicity of the benzylic carbon in Diphenyl alpha-Chlorobenzylphosphonate

An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in Diphenyl alpha-Chlorobenzylphosphonate

Authored by: A Senior Application Scientist

Foreword: The Duality of a Reactive Center

In the landscape of synthetic organic chemistry and medicinal chemistry, molecules possessing precisely tuned reactivity are invaluable. This compound stands as a molecule of significant interest, featuring a benzylic carbon atom that serves as a focal point for nucleophilic attack. This carbon's electrophilicity is not a simple, static property but rather a dynamic characteristic governed by a sophisticated interplay of electronic and steric factors. It is this reactivity that allows the molecule to serve as a versatile precursor for a wide range of organophosphorus compounds, including potential therapeutic agents and materials science building blocks.

This guide provides a deep dive into the chemical behavior of the benzylic carbon in this compound. We will move beyond simple descriptions of reactions to explore the underlying principles that dictate its electrophilic nature. For the researcher, scientist, or drug development professional, a thorough grasp of these principles is paramount for predicting reaction outcomes, optimizing synthetic protocols, and rationally designing novel molecular architectures. We will dissect the influence of the constituent parts of the molecule—the chlorine leaving group, the stabilizing phenyl rings, and the commanding diphenyl phosphonate moiety—to construct a holistic understanding of its reactivity profile.

Deconstructing the Electrophilic Character

The electrophilicity of the benzylic carbon in this compound is the cornerstone of its chemical utility. This property arises from a confluence of inductive, resonance, and steric effects, which collectively determine the facility with which it undergoes nucleophilic substitution.

1.1. Inductive and Resonance Effects: A Balancing Act

The reactivity of any benzylic position is fundamentally enhanced by the adjacent aromatic ring.[1][2] In the case of this compound, two key phenomena are at play:

-

Inductive Effect (-I): The chlorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect. This polarizes the carbon-chlorine bond, creating a partial positive charge (δ+) on the benzylic carbon and making it a prime target for nucleophiles.[3] The diphenyl phosphonate group, with its electronegative oxygen atoms and positively charged phosphorus center, also contributes a significant -I effect, further increasing the electrophilicity of the benzylic carbon.

-

Resonance Stabilization: The true hallmark of a benzylic carbon is its ability to stabilize a developing positive charge through resonance.[2] Should the C-Cl bond cleave heterolytically in an SN1-type mechanism, the resulting benzylic carbocation is significantly stabilized by the delocalization of the positive charge across the adjacent phenyl ring. This delocalization drastically lowers the activation energy for carbocation formation, making the SN1 pathway a viable mechanistic possibility.[4]

The phosphonate group itself does not directly participate in resonance with the benzylic carbon. However, its strong inductive pull acts synergistically with the resonance stabilization afforded by the phenyl group to influence the overall reaction mechanism.

1.2. The Role of the Diphenyl Phosphonate Group

The diphenyl phosphonate moiety [C-PO(OPh)2] is more than just a spectator. Its influence is multifaceted:

-

Steric Hindrance: The bulky nature of the diphenyl phosphonate group can sterically hinder the backside attack required for a classic SN2 reaction. This steric impediment can slow down the rate of SN2 reactions, potentially favoring an SN1 pathway, especially with bulkier nucleophiles.[5]

-

Electronic Influence: As previously mentioned, the phosphonate group is strongly electron-withdrawing. This enhances the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. However, this same effect can destabilize the formation of a full carbocation intermediate, which could disfavor a pure SN1 mechanism. The ultimate mechanistic outcome is therefore a delicate balance.

The diagram below illustrates the key factors influencing the electrophilicity and subsequent reaction pathways of the benzylic carbon.

Caption: Factors governing the electrophilicity of the benzylic carbon.

Mechanistic Pathways: The SN1/SN2 Continuum

Benzylic halides are classic textbook examples of substrates that can react via both SN1 and SN2 mechanisms, often concurrently.[6] The preferred pathway for this compound depends critically on the reaction conditions, specifically the nature of the nucleophile, the solvent, and the temperature.

-

SN1 Pathway: Favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents (which stabilize both the departing chloride ion and the carbocation intermediate).[6] The rate of this reaction is primarily dependent on the concentration of the substrate.

-

SN2 Pathway: Favored by strong, unhindered nucleophiles (e.g., azide, cyanide) and polar aprotic solvents (e.g., DMF, DMSO) that do not solvate the nucleophile as effectively, thereby increasing its reactivity.[5] The rate is dependent on the concentration of both the substrate and the nucleophile.

Given that the substrate is a secondary benzylic halide, it lies at a mechanistic crossroads, making it a fascinating subject for kinetic and product studies.

Caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

Experimental Assessment of Electrophilicity

To quantify the electrophilicity and probe the mechanistic tendencies of the benzylic carbon, a series of kinetic experiments can be designed. A common approach involves reacting the substrate with a series of nucleophiles and monitoring the reaction progress over time.

3.1. Protocol: Kinetic Analysis via HPLC

This protocol outlines a method for determining the second-order rate constant (k₂) for the reaction of this compound with a model nucleophile, such as aniline, in a suitable solvent like acetonitrile.

Objective: To measure the rate of nucleophilic substitution and provide data to compare the reactivity with different nucleophiles.

Materials:

-

This compound (>98% purity)[7]

-

Aniline (freshly distilled)

-

Acetonitrile (HPLC grade)

-

Internal Standard (e.g., naphthalene)

-

Volumetric flasks, pipettes, and syringes

-

Thermostatted reaction vessel

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Methodology:

-

Standard Solution Preparation: Prepare stock solutions of this compound, aniline, and the internal standard (naphthalene) of known concentrations in acetonitrile.

-

Reaction Initiation: In a thermostatted vessel (e.g., at 25°C), combine the aniline and internal standard solutions. Allow the solution to equilibrate.

-

Initiate the reaction by adding a known volume of the this compound stock solution. Start a timer immediately.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of mobile phase in an HPLC vial. This dilution effectively stops the reaction.

-

HPLC Analysis: Inject the quenched samples onto the HPLC system. Monitor the disappearance of the starting material and the appearance of the product by integrating the respective peak areas relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order condition (if [Aniline] >> [Substrate]), the slope of the line will be -kobs. The second-order rate constant is then calculated as k₂ = kobs / [Aniline].

Caption: Experimental workflow for kinetic analysis of nucleophilic substitution.

3.2. Interpreting Kinetic Data

By performing this experiment with a variety of nucleophiles, a quantitative picture of the benzylic carbon's electrophilicity emerges.

| Nucleophile (Nu⁻) | Solvent | Relative k₂ (25°C) | Predominant Mechanism | Rationale |

| H₂O | H₂O/Dioxane | 1 | SN1 | Weak nucleophile, polar protic solvent. |

| CH₃OH | CH₃OH | 5 | SN1/SN2 | Weak nucleophile, but less polar than water. |

| I⁻ | Acetone | 750 | SN2 | Strong, soft nucleophile in a polar aprotic solvent. |

| N₃⁻ | DMF | 2500 | SN2 | Strong nucleophile, minimal steric hindrance. |

| t-BuO⁻ | t-BuOH | Low | E2/SN1 | Strong, bulky base favors elimination/SN1. |

Note: The data in this table is illustrative and intended to demonstrate expected trends based on established principles of physical organic chemistry.

Synthetic Utility and Implications in Drug Development